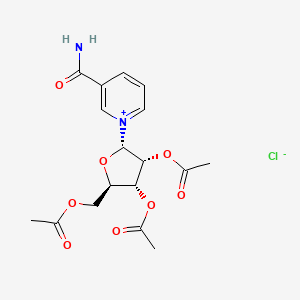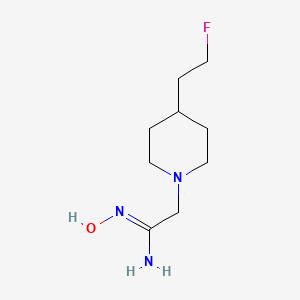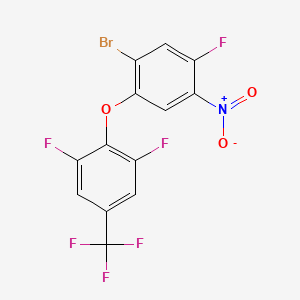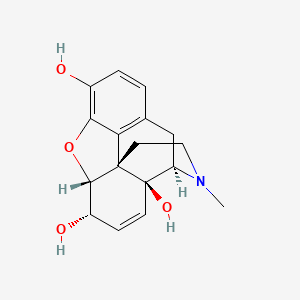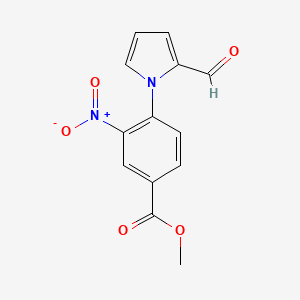
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate is an organic compound with the molecular formula C14H12N2O4. This compound is characterized by the presence of a pyrrole ring, a formyl group, and a nitrobenzoate ester. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Nitration: The nitration of the benzoate ester can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoic acid
Reduction: Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
科学的研究の応用
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of pyrrole-containing compounds with biological macromolecules.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-(2-formyl-1H-pyrrol-1-YL)benzoate: Lacks the nitro group, which affects its reactivity and biological activity.
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-aminobenzoate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-methoxybenzoate: Contains a methoxy group, which influences its solubility and reactivity.
The uniqueness of this compound lies in its combination of a formyl group, a nitro group, and a pyrrole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H10N2O5 |
|---|---|
分子量 |
274.23 g/mol |
IUPAC名 |
methyl 4-(2-formylpyrrol-1-yl)-3-nitrobenzoate |
InChI |
InChI=1S/C13H10N2O5/c1-20-13(17)9-4-5-11(12(7-9)15(18)19)14-6-2-3-10(14)8-16/h2-8H,1H3 |
InChIキー |
RDVIBYFJFTZEKZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


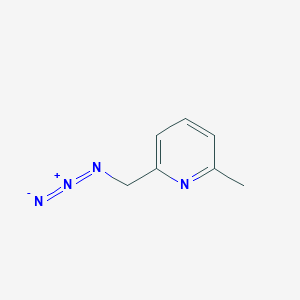

![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
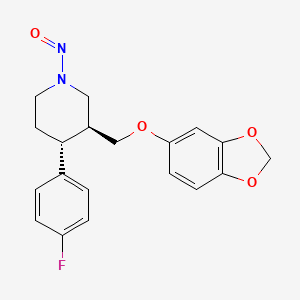

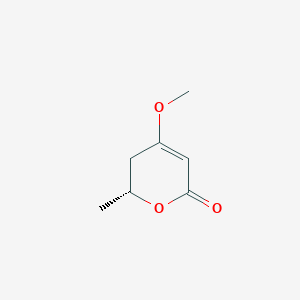
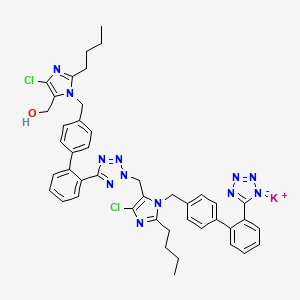
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)

